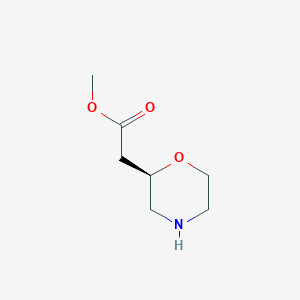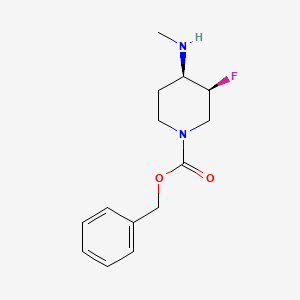
Methyl 2-((r)-morpholin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(®-morpholin-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This compound is particularly interesting due to its unique structure, which includes a morpholine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(®-morpholin-2-yl)acetate typically involves the esterification of 2-morpholinoacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
2-Morpholinoacetic acid+MethanolH2SO4Methyl 2-((r)-morpholin-2-yl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(®-morpholin-2-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(®-morpholin-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 2-morpholinoacetic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Amines, heat.
Major Products
Hydrolysis: 2-Morpholinoacetic acid and methanol.
Reduction: 2-Morpholinoethanol.
Substitution: Corresponding amides.
Scientific Research Applications
Methyl 2-(®-morpholin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving esters.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: It is used as a solvent and a reagent in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-(®-morpholin-2-yl)acetate involves its hydrolysis to release 2-morpholinoacetic acid and methanol. The morpholine ring can interact with various biological targets, including enzymes and receptors, modulating their activity. The ester bond’s stability and reactivity play a crucial role in its function as a prodrug or an intermediate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant aroma, used as a solvent in various industries.
Ethyl acetate: Another common ester, widely used as a solvent and in the production of pharmaceuticals.
Methyl butanoate: Known for its fruity aroma, used in flavorings and fragrances.
Uniqueness
Methyl 2-(®-morpholin-2-yl)acetate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature makes it more versatile in chemical syntheses and potential pharmaceutical applications compared to simpler esters.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-[(2R)-morpholin-2-yl]acetate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
PVCYXJXAUBLSJG-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CNCCO1 |
Canonical SMILES |
COC(=O)CC1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B15239314.png)

![4-(2-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239334.png)


![2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B15239355.png)



![2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)
![[(4-Fluoropiperidin-4-yl)methyl]dimethylamine](/img/structure/B15239385.png)
![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}pentanoic acid](/img/structure/B15239392.png)


